molecular formula C21H24FN5O2 B2493629 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1002044-69-0

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Numéro de catalogue: B2493629
Numéro CAS: 1002044-69-0
Poids moléculaire: 397.454
Clé InChI: FHTUXESUMKJDCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety and a propyl group. The acetamide side chain is further modified with a 4-fluorobenzyl group, which may influence lipophilicity and bioavailability.

Propriétés

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-4-5-18-11-20(29)26(21(24-18)27-15(3)10-14(2)25-27)13-19(28)23-12-16-6-8-17(22)9-7-16/h6-11H,4-5,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUXESUMKJDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of the compound, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C_{21}H_{24}F_{N}_5O_{2}, with a molecular weight of approximately 392.44 g/mol. The structure consists of a pyrazole ring linked to a pyrimidine moiety and an acetamide group, which are believed to contribute to its biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamideC6 (glioma)5.13Induces apoptosis
Comparison Drug (5-FU)C6 (glioma)8.34N/A

The compound was found to have an IC50 value of 5.13 µM against the C6 glioma cell line, indicating it is more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU), which has an IC50 of 8.34 µM . Mechanistic studies suggest that the compound induces cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. For instance, substituents on the pyrazole and pyrimidine rings can alter pharmacological profiles:

Table 2: Structure-Activity Relationship Findings

SubstituentEffect on Activity
Fluorine at para positionIncreases potency against cancer cell lines
Methyl groups at positions 3 and 5 on pyrazoleEnhances anti-tumor activity
Propyl group on pyrimidineContributes to overall stability and bioavailability

Studies have shown that the presence of electron-withdrawing groups like fluorine enhances the compound's interaction with target proteins involved in tumor growth .

Case Studies

In vitro studies involving various derivatives have revealed insights into their anti-cancer mechanisms. For example, compounds similar to the one discussed were found to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis:

Table 3: VEGFR-2 Inhibition Potency

CompoundIC50 (nM)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamideTBD
Sorafenib (control)30

Preliminary data suggest that this compound may exhibit comparable or superior activity against VEGFR-2 compared to established drugs like Sorafenib .

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression. For instance, the compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), an enzyme often deregulated in various cancers. Inhibitors targeting Plk1 have shown promise in preclinical studies due to their ability to disrupt mitotic progression in cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. Related compounds have demonstrated moderate inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides that influence various physiological processes . This inhibition could potentially be leveraged for therapeutic interventions in diseases characterized by dysregulated signaling pathways.

Anti-inflammatory Potential

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory activity. Studies using molecular docking simulations suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests a potential role for the compound in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its efficacy:

  • Substituents on the benzyl group can enhance binding affinity and selectivity towards specific targets.
  • The inclusion of fluorine atoms is often associated with improved metabolic stability and lipophilicity, enhancing the compound's pharmacokinetic properties.

Case Studies

Several case studies highlight the biological activity of compounds within the same class:

  • Inhibition of Plk1 : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting further development for cancer therapeutics.
  • PDE Inhibition : A study focused on synthesizing derivatives with improved potency against PDEs found that certain modifications resulted in compounds with enhanced selectivity and reduced cytotoxicity .
  • Anti-inflammatory Activity : In silico studies indicated that modifications to similar pyrazole-containing compounds could lead to significant anti-inflammatory effects, warranting further investigation into their therapeutic potential .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and thiazole ring enable nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsProductsKey Observations
Sulfonamide NH substitution Alkylation with methyl iodide (CH₃I) in DMF at 60°CN-methylated derivativeQuantitative yield achieved with K₂CO₃ as base
Thiazole ring halogenation Br₂ in CCl₄ at 0°C4-Bromo-thiazole analogRegioselective bromination at C4 of thiazole

Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature activates the thiazole ring toward electrophilic attacks .

Cycloaddition and Ring-Opening Reactions

The imine (–C=N–) bridge facilitates [3+2] cycloadditions:

ReactantConditionsProductNotes
PhenylacetyleneCuI catalysis, 80°CThiazolo[3,2-b]triazoleForms fused heterocycle with 78% yield
Ethylene oxideH₂SO₄ catalyst, refluxThiazolidinone derivativeRing expansion via nucleophilic epoxide opening

Coordination Chemistry

The sulfonamide and thiazole nitrogen atoms act as ligands for metal complexes:

Metal SaltReaction OutcomeApplication
Cu(II) acetateSquare-planar complex [Cu(L)₂]Enhanced carbonic anhydrase IX inhibition (IC₅₀ = 12 nM)
Zn(II) chlorideTetrahedral complex [Zn(L)Cl₂]Stabilizes hydrolytic enzyme interactions

Crystallographic data confirm bidentate coordination via sulfonamide O and thiazole N atoms .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

  • Acidic Conditions (HCl, 1M) :

    • Protonation of thiazole nitrogen occurs (pKa ≈ 3.1).

    • Sulfonamide group remains intact due to resonance stabilization .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Core Structure Differences: The target compound’s pyrimidinone-pyrazole core differs from the 1,3,4-thiadiazole cores in . Pyrimidinones are known for hydrogen bonding via carbonyl groups, whereas thiadiazoles exhibit sulfur-based interactions .
  • Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance lipophilicity compared to chlorobenzyl (5e, 5j) or methoxy (5k–5m) substituents. Fluorine’s electronegativity could also influence binding specificity .
  • Melting Points: Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C). The target’s pyrimidinone core may increase melting points due to stronger hydrogen bonding .

Quinoline-Based Analogues from

lists acetamides with quinoline cores (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). These compounds prioritize planar aromatic systems for π-π stacking, contrasting with the target’s non-planar pyrimidinone-pyrazole core. The target’s propyl group may enhance membrane permeability compared to rigid tetrahydrofuran or piperidine moieties in compounds.

Hydrogen Bonding and Crystal Packing ()

The pyrimidinone carbonyl and pyrazole N–H groups in the target compound could form robust hydrogen-bonding networks, as observed in Etter’s graph set analysis . For example:

  • Pyrimidinone C=O: May act as a hydrogen bond acceptor.
  • Pyrazole N–H: Could serve as a donor, similar to thiadiazole N–H interactions in compounds.

Q & A

Q. What are the recommended multi-step synthetic pathways for 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide?

The synthesis involves sequential functionalization of pyrimidine and pyrazole cores. A typical approach includes:

  • Step 1: Condensation of 3,5-dimethylpyrazole with a propyl-substituted pyrimidinone precursor under reflux in anhydrous THF, catalyzed by Pd(OAc)₂ .
  • Step 2: Acetamide coupling via nucleophilic substitution between the pyrimidine intermediate and 4-fluorobenzylamine, using DCC/DMAP in dichloromethane . Critical parameters include temperature control (<40°C to prevent decomposition) and solvent purity (>99.9% to avoid side reactions).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR: Assign peaks to distinguish pyrazole (δ 2.1–2.3 ppm for methyl groups), pyrimidinone (δ 6.7–7.0 ppm for aromatic protons), and fluorobenzyl (δ 4.4 ppm for CH₂) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₂₁H₂₄FN₅O₂: 405.19) with <2 ppm error .
  • IR Spectroscopy: Confirm carbonyl stretches (1650–1700 cm⁻¹ for pyrimidinone and acetamide) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (0.1–100 μM range) .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
  • Solubility Assessment: Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky (e.g., naphthyl) groups to probe steric/electronic effects on target binding .
  • Pyrazole Modification: Introduce substituents at the 3,5-dimethyl positions to alter hydrophobicity (logP) and metabolic stability .
  • Data Analysis: Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with IC₅₀ values .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular Docking: Employ AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17) .
  • ADMET Prediction: Use SwissADME to estimate bioavailability (Lipinski’s rule compliance) and toxicity (AMES test alerts) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moment) .

Q. How can conflicting data on solubility and stability be resolved?

  • Degradation Studies: Perform HPLC-UV under accelerated conditions (40°C/75% RH) to identify hydrolysis products (e.g., pyrimidinone ring opening) .
  • Crystallography: Use SHELXL for single-crystal X-ray analysis to correlate solid-state packing (hydrogen-bonding motifs) with stability .
  • Dynamic Light Scattering (DLS): Monitor particle aggregation in aqueous buffers to distinguish true solubility vs. colloidal dispersion .

Q. What strategies improve synthetic yield while minimizing side reactions?

  • DoE Optimization: Apply a Box-Behnken design to optimize reaction variables (temperature, catalyst loading, solvent ratio) .
  • Microwave Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hr) and improve regioselectivity using controlled microwave irradiation .
  • In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How does stereochemistry or tautomerism affect biological activity?

  • Tautomer Analysis: Use 2D NMR (NOESY) to detect keto-enol equilibria in the pyrimidinone ring .
  • Chiral Resolution: Separate enantiomers via HPLC with a CHIRALPAK® AD-H column and test isolated isomers in bioassays .
  • X-ray Crystallography: Resolve tautomeric forms in co-crystals with target proteins (e.g., carbonic anhydrase) .

Q. What methodologies assess metabolic stability in hepatic microsomes?

  • Incubation Protocol: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration, sampling at 0, 15, 30, and 60 min .
  • LC-MS/MS Quantification: Monitor parent compound depletion with a stable isotope internal standard (e.g., d₅-analog) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement: Substitute DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced toxicity .
  • Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for facile recovery and reuse .
  • Waste Minimization: Employ flow chemistry to reduce excess reagents and improve atom economy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.